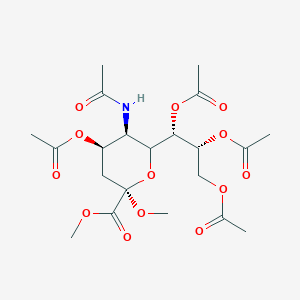

Éster metílico del ácido N-acetil-2-O-metil-alfa-neuramínico 4,7,8,9-tetraacetato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is a specialized biochemical reagent used primarily in glycobiology research. This compound is a derivative of neuraminic acid, a key component in the structure of sialic acids, which are essential for various biological processes, including cell signaling and molecular recognition.

Aplicaciones Científicas De Investigación

N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is widely used in scientific research, particularly in:

Chemistry: Studying the synthesis and reactivity of sialic acid derivatives.

Biology: Investigating the role of sialic acids in cell signaling and molecular recognition.

Medicine: Developing therapeutic agents targeting sialic acid-related pathways.

Industry: Producing glycosyl

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate typically involves multiple steps:

Starting Material: The process begins with neuraminic acid.

Acetylation: Neuraminic acid is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form N-acetylneuraminic acid.

Methylation: The hydroxyl group at the 2-position is methylated using methyl iodide and a base like sodium hydride.

Esterification: The carboxyl group is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid.

Acetylation of Hydroxyl Groups: The hydroxyl groups at positions 4, 7, 8, and 9 are acetylated using acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols or amines.

Substitution: Produces derivatives with various functional groups replacing the acetyl groups.

Propiedades

IUPAC Name |

methyl (2R,4R,5R)-5-acetamido-4-acetyloxy-2-methoxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO13/c1-10(23)22-17-15(32-12(3)25)8-21(30-7,20(28)29-6)35-19(17)18(34-14(5)27)16(33-13(4)26)9-31-11(2)24/h15-19H,8-9H2,1-7H3,(H,22,23)/t15-,16-,17-,18-,19?,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVAGIAWBFWKLD-ZJHKXMDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)

![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)